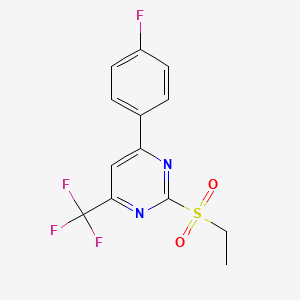
2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine, commonly known as EFTP, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for use in drug development, material science, and other related fields. In
Mécanisme D'action
The mechanism of action of EFTP is not yet fully understood. However, studies have shown that EFTP inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. EFTP has also been found to inhibit the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects
EFTP has been found to have several biochemical and physiological effects. Studies have shown that EFTP can induce oxidative stress, leading to the activation of various signaling pathways. EFTP has also been found to inhibit the activity of various enzymes, including tyrosine kinases and proteases. Additionally, EFTP has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EFTP is its unique chemical structure, which makes it a promising candidate for use in drug development and material science. EFTP has also been found to have high purity, making it suitable for use in various lab experiments. However, one of the limitations of EFTP is its potential toxicity, which needs to be carefully monitored during lab experiments.
Orientations Futures
There are several future directions for the research and development of EFTP. One of the main directions is the exploration of its potential applications in drug development. EFTP has shown promising anticancer and antiviral properties, making it a potential candidate for the development of new drugs. Another direction is the exploration of its potential applications in material science. EFTP's unique chemical structure makes it a promising candidate for the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of EFTP and its potential applications in various fields of scientific research.
Conclusion
In conclusion, EFTP is a promising compound with potential applications in various fields of scientific research. Its unique chemical structure, high purity, and promising anticancer and antiviral properties make it a potential candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of EFTP and its potential applications in material science and other related fields.
Applications De Recherche Scientifique
EFTP has been found to have potential applications in various fields of scientific research. One of the most significant applications of EFTP is in drug development. Studies have shown that EFTP has promising anticancer properties and can be used as a potential chemotherapeutic agent. EFTP has also been found to have antiviral properties, making it a potential candidate for the development of antiviral drugs.
Propriétés
IUPAC Name |
2-ethylsulfonyl-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O2S/c1-2-22(20,21)12-18-10(7-11(19-12)13(15,16)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXHKRISVXHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164484 | |
| Record name | 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
832737-56-1 | |
| Record name | 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3337803.png)
![5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3337809.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3337815.png)
![Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B3337836.png)
![6-(2,4-difluorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3337850.png)


![5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3337886.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]benzohydrazide](/img/structure/B3337894.png)

![5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3337914.png)